molecular formula C14H15BrN4S B11086127 6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11086127
M. Wt: 351.27 g/mol
InChI Key: ISOISMCIIXPRBJ-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. The structure of this compound consists of a triazole ring fused with a thiadiazine ring, with a bromophenyl and butyl substituent .

Preparation Methods

The synthesis of 6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through various synthetic routes. One common method involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another approach involves the interaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as trifluoroacetic acid . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazolothiadiazines and their derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C14H15BrN4S

Molecular Weight

351.27 g/mol

IUPAC Name

6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H15BrN4S/c1-2-3-4-13-16-17-14-19(13)18-12(9-20-14)10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

ISOISMCIIXPRBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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